An In-depth Technical Guide to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By synthesizing information from related benzoxazole structures, this document will explore its chemical architecture, physicochemical properties, a plausible synthetic pathway, and its prospective applications, particularly in drug discovery.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in pharmaceutical and materials science research.[1][2] The benzoxazole nucleus, consisting of a benzene ring fused to an oxazole ring, serves as a versatile scaffold for the development of novel therapeutic agents and functional materials.[3][4] These compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] The introduction of various substituents onto the benzoxazole core allows for the fine-tuning of their chemical and biological characteristics, making them a focal point for structure-activity relationship (SAR) studies.[5] The subject of this guide, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol, incorporates key functional groups—a chloro group, a nitro group, and a thiol group—that are anticipated to confer unique and potent biological activities.
Chemical Structure and Properties
The chemical structure of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol combines the foundational benzoxazole ring system with three key substituents that modulate its electronic and steric properties.
Molecular Architecture
The core of the molecule is the 1,3-benzoxazole system. A chlorine atom is substituted at the 5-position, a nitro group at the 7-position, and a thiol group at the 2-position. The presence of the electron-withdrawing nitro and chloro groups is expected to significantly influence the electron density distribution within the aromatic system. The thiol group at the 2-position is a key functional handle for further chemical modifications and is known to be crucial for the biological activity of many benzoxazole derivatives.[6]
Caption: Chemical structure of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.
Physicochemical Properties
| Property | Predicted/Inferred Value | Reference/Basis |
| Molecular Formula | C₇H₃ClN₂O₃S | Based on structure |
| Molecular Weight | 229.63 g/mol | Calculated |
| Appearance | Likely a yellow to brown solid | Based on related nitroaromatic compounds |
| Melting Point | Expected to be high (>200 °C) | Related compounds like 5-Chlorobenzooxazole-2-thiol have melting points around 280-285 °C.[7] |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and sparingly soluble in water. | General characteristic of similar organic compounds. |
| pKa | The thiol group is expected to be acidic. | The thiol proton is ionizable. |
Proposed Synthesis Pathway
A plausible synthetic route for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol can be designed based on established methods for the synthesis of benzoxazole-2-thiols and their derivatives.[4][8] The proposed pathway involves the cyclization of a substituted aminophenol with a thiocarbonyl source.
Rationale for Synthetic Design
The synthesis of the benzoxazole core typically proceeds via the condensation of a 2-aminophenol derivative with a one-carbon electrophile.[9] For the introduction of the 2-thiol group, carbon disulfide or potassium ethyl xanthate are commonly employed reagents. The starting material would be 2-amino-4-chloro-6-nitrophenol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-4-chloro-6-nitrophenol
This precursor can be synthesized from 2-amino-4-chlorophenol through a regioselective nitration reaction.
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Dissolve 2-amino-4-chlorophenol in concentrated sulfuric acid at a low temperature (0-5 °C).
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Add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Filter, wash with cold water until neutral, and dry the solid product.
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Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-4-chloro-6-nitrophenol.
Step 2: Synthesis of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol
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Dissolve 2-amino-4-chloro-6-nitrophenol in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Add a base, such as potassium hydroxide, to the solution.
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Add carbon disulfide dropwise to the reaction mixture.
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Reflux the mixture for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
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Filter the solid, wash with water, and dry.
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Purify the crude product by recrystallization from an appropriate solvent to yield pure 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.
Caption: Proposed synthetic workflow for 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol.
Potential Applications in Drug Development and Research
The unique combination of functional groups in 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol suggests several potential applications, primarily in the field of medicinal chemistry.
Antimicrobial Activity
Benzoxazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[5][10] The presence of a nitro group, as seen in 5-nitro-1,3-benzoxazole-2-thiol, has been associated with potent activity against various bacterial and fungal strains.[3][10] The chloro substituent can further enhance this activity.[5] Therefore, 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol is a promising candidate for development as a novel antibacterial or antifungal agent.
Anticancer Potential
Numerous benzoxazole-containing compounds have demonstrated significant anticancer activity.[1][2] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The thiol group at the 2-position provides a reactive site for covalent modification of biological targets, a strategy employed in the design of targeted cancer therapies.[6]
Enzyme Inhibition
The benzoxazole scaffold can be tailored to inhibit specific enzymes. For instance, derivatives have been developed as inhibitors of cyclooxygenase and 5-lipoxygenase, suggesting potential anti-inflammatory applications.[2] The specific substitution pattern of 5-Chloro-7-nitro-1,3-benzoxazole-2-thiol could be explored for its inhibitory activity against a range of therapeutically relevant enzymes.
Conclusion and Future Directions
5-Chloro-7-nitro-1,3-benzoxazole-2-thiol represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry. Its synthesis is feasible through established chemical methodologies, and its structural features suggest a strong likelihood of potent biological activity. Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive evaluation of its antimicrobial, anticancer, and enzyme-inhibitory properties. Further derivatization, particularly at the thiol position, could lead to the development of a new class of therapeutic agents with improved efficacy and selectivity.
References
- Kumbhani, J., Vaghani, H., Patel, S., Patel, S., & Chatrabhuji, P. (2023). SYNTHESIS, CHARACTERIZATION AND MICROBIAL STUDIES OF BENZOXAZOLE CLUBBED THIOL DERIVATIVES. Heterocyclic Letters, 13(1), 165-176.
- (2025). Benzoxazole: Synthetic Methodology and Biological Activities.
- (n.d.). Biological activities of benzoxazole and its derivatives.
- Patel, A., & Patel, J. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Lokwani, P., & Lokwani, P. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Ranjbar-Karimi, R., Talebizadeh, A., & Amiri-Zirtol, L. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research, 2(1), 64-69.
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MOLTUS RESEARCH LABORATORIES PRIVATE LIMITED. (n.d.). 5-Chloro-1,3-Benzoxazole-2-Thiol. Retrieved from [Link]
- Kumar, A., & Kumar, R. (2018).
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